2-(2-{[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]formamido}acetamido)aceticacid
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Overview
Description
2-(2-{[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]formamido}acetamido)acetic acid is a complex organic compound belonging to the class of alpha amino acid amides. This compound is characterized by its intricate structure, which includes a pyrrolidine ring and a tert-butoxycarbonyl group. It is primarily used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]formamido}acetamido)acetic acid typically involves multiple steps. One common method includes the Steglich Esterification, which is a mild reaction allowing the conversion of sterically demanding and acid-labile substrates. This method employs dicyclohexylcarbodiimide (DCC) and a carboxylic acid to form an O-acylisourea intermediate, which then reacts with an alcohol to form the ester .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes optimized for large-scale production. These methods would focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(2-{[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]formamido}acetamido)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2-{[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]formamido}acetamido)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic uses, including drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-{[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]formamido}acetamido)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biochemical effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N-acylpyrrolidines
- Chlorobenzenes
- Aryl chlorides
- Tertiary carboxylic acid amides
- Carbamate esters
Uniqueness
What sets 2-(2-{[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]formamido}acetamido)acetic acid apart from these similar compounds is its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable tool in various scientific research fields.
Properties
Molecular Formula |
C14H23N3O6 |
---|---|
Molecular Weight |
329.35 g/mol |
IUPAC Name |
2-[[2-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C14H23N3O6/c1-14(2,3)23-13(22)17-6-4-5-9(17)12(21)16-7-10(18)15-8-11(19)20/h9H,4-8H2,1-3H3,(H,15,18)(H,16,21)(H,19,20)/t9-/m0/s1 |
InChI Key |
QSZZWDPYAHVVQY-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)NCC(=O)NCC(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
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